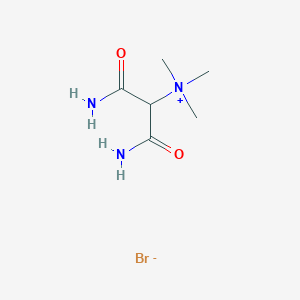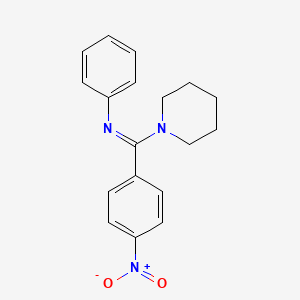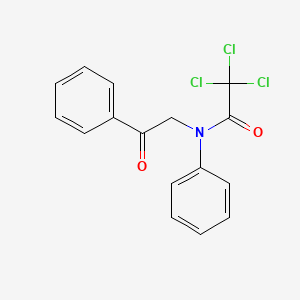
Benzonitrile, 4-(2,2-dichlorocyclopropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-(2,2-dichlorocyclopropyl)- is an organic compound with the molecular formula C10H7Cl2N It is a derivative of benzonitrile, where the benzene ring is substituted with a 2,2-dichlorocyclopropyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(2,2-dichlorocyclopropyl)- can be achieved through several methods. One common approach involves the reaction of 4-bromobenzonitrile with 2,2-dichlorocyclopropane in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate to facilitate the coupling reaction.
Another method involves the direct chlorination of 4-cyanotoluene followed by cyclopropanation. This process requires the use of chlorine gas and a suitable catalyst to achieve the desired substitution and cyclopropanation.
Industrial Production Methods
On an industrial scale, the production of benzonitrile, 4-(2,2-dichlorocyclopropyl)- may involve the ammoxidation of 4-chlorotoluene followed by cyclopropanation. This method is advantageous due to its scalability and cost-effectiveness. The reaction conditions typically involve high temperatures and pressures, with the use of ammonia and oxygen as reactants.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 4-(2,2-dichlorocyclopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-(2,2-dichlorocyclopropyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzonitrile, 4-(2,2-dichlorocyclopropyl)- involves its interaction with specific molecular targets. The nitrile group can form coordination complexes with transition metals, which can then participate in various catalytic processes. The 2,2-dichlorocyclopropyl group can also influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile: The parent compound, without the 2,2-dichlorocyclopropyl group.
4-Chlorobenzonitrile: A similar compound with a single chlorine atom at the 4-position.
2,4-Dichlorobenzonitrile: A compound with two chlorine atoms at the 2- and 4-positions.
Uniqueness
Benzonitrile, 4-(2,2-dichlorocyclopropyl)- is unique due to the presence of the 2,2-dichlorocyclopropyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
63028-04-6 |
|---|---|
Fórmula molecular |
C10H7Cl2N |
Peso molecular |
212.07 g/mol |
Nombre IUPAC |
4-(2,2-dichlorocyclopropyl)benzonitrile |
InChI |
InChI=1S/C10H7Cl2N/c11-10(12)5-9(10)8-3-1-7(6-13)2-4-8/h1-4,9H,5H2 |
Clave InChI |
KZURTCKFWPZXSF-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(Cl)Cl)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanamine](/img/structure/B14511115.png)
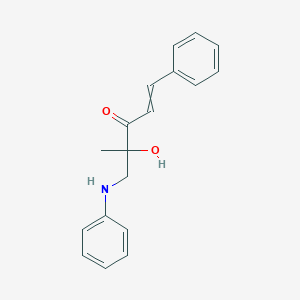
![3-Methylidenehexahydro-4,7-methanocyclopenta[b]pyran-2(3H)-one](/img/structure/B14511136.png)

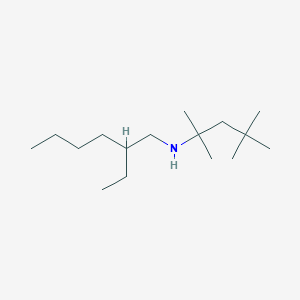
![1-[2-(4-Methylphenyl)ethyl]naphthalene](/img/structure/B14511155.png)
![1-[2-(4-Methylphenyl)-2-oxoethyl]-2-propylcyclohexane-1-carboxylic acid](/img/structure/B14511162.png)
![Methyl 2-[3-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14511165.png)


![Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]-](/img/structure/B14511189.png)
